molecular formula C11H7BrClNO2 B11835584 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11835584
M. Wt: 300.53 g/mol
InChI Key: WBUHGCYAPDKVKE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C11H7BrClNO2. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and a carboxylic acid group attached to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide or ester formation.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or organolithium compounds are used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid
  • 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the carboxylic acid group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO2/c1-5-2-3-7(13)8-9(12)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H,15,16)

InChI Key

WBUHGCYAPDKVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br

Origin of Product

United States

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